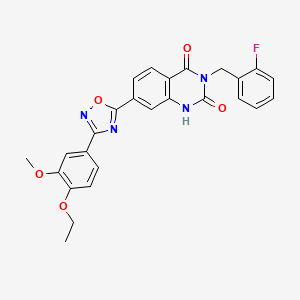![molecular formula C18H27NO4S B2988089 1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone CAS No. 865659-38-7](/img/structure/B2988089.png)
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone (BMS-PIP) is a compound that has seen a wide range of applications in scientific research. It is a sulfonamide derivative of the piperidine family that has been used in various experiments due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for BMS-PIP.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthetic Protocols and Biological Activities : Compounds similar to the chemical , especially those containing sulfone and piperidine groups, are synthesized using various protocols and are known for their wide range of biological activities. This includes enzyme inhibition, which is crucial in drug development for targeting specific biochemical pathways (Kharkov University Bulletin Chemical Series, 2020). The detailed synthetic methods and the biological significance of these compounds underscore their potential in pharmaceutical sciences.
Isolation and Purification Techniques : Research on glucosinolate hydrolysis products, which share functional similarities with the target compound, highlights advanced isolation and purification methods. These techniques are essential for obtaining compounds in pure forms for organic synthesis and studying their biological activities. The isolated compounds, such as isothiocyanates and nitriles, demonstrate the importance of purification in understanding the chemical's role in biology and its potential applications (Industrial Crops and Products, 2004).
Anionic "Polymeric Ionic Liquids" : The design and synthesis of anionic "polymeric ionic liquids" with high charge delocalization, incorporating sulfone functionality, reveal the chemical's utility in creating materials with high ionic conductivity. These materials are promising for various applications, including fuel cells and batteries, showcasing the versatility of sulfone-containing compounds in material science (Polymer Chemistry, 2011).
Advanced Materials and Fuel Cell Applications
Sulfonated Poly(ether sulfone)s : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications demonstrates the role of sulfone and ether groups in creating high-performance materials. These copolymers exhibit high proton conductivity and mechanical properties, essential for efficient and durable fuel cell membranes (ACS Applied Materials & Interfaces, 2009).
Proton Exchange Membranes : The development of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications emphasizes the importance of phase-separated structures for proton conduction. Such innovative materials contribute to the advancement of fuel cell technology, offering insights into designing more efficient energy systems (Macromolecules, 2009).
Eigenschaften
IUPAC Name |
1-[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-17(2,3)16(20)19-11-9-18(21,10-12-19)14-24(22,23)13-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUIDVSXSMFIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)
![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)

![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)
![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)
![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2988021.png)


![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)


![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)